Satumomab - 144058-40-2

Satumomab

Catalog Number: EVT-1518802
CAS Number: 144058-40-2
Molecular Formula: C19H37NO6
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Satumomab involves several key steps:

  1. Production of Monoclonal Antibody: The murine monoclonal antibody B72.3 is produced through serum-free cell culture techniques. This antibody specifically binds to TAG-72 antigens present on tumor cells .
  2. Radiolabeling: The antibody is conjugated with indium-111 using a chelating agent known as GYK-DTPA (a derivative of diethylenetriaminepentaacetic acid). The process involves adjusting the pH of the indium chloride solution to facilitate effective binding with the antibody .
  3. Purification: Following radiolabeling, the resulting complex is purified to ensure that it meets quality control standards for clinical use. Techniques such as size-exclusion chromatography are employed to isolate the desired immunoconjugate from unreacted components .
Molecular Structure Analysis

The molecular structure of Satumomab can be described as follows:

  • Components: It consists of a murine IgG1 monoclonal antibody linked to a chelating agent (DTPA) that is complexed with indium-111.
  • Molecular Weight: The molecular weight of Satumomab is approximately 150 kDa due to the large size of the antibody component.
  • Structure Representation: The structure includes variable regions that recognize TAG-72 and constant regions that provide stability and functionality as an immunoglobulin .

Molecular Data

  • Chemical Formula: Not explicitly defined due to its complex nature as a protein-radioconjugate.
  • Half-life of Indium-111: 67.2 hours, which allows sufficient time for imaging procedures post-administration .
Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of Satumomab include:

  1. Chelation Reaction: Indium-111 ions are chelated by DTPA in a buffered solution, forming a stable complex that can be attached to the antibody .
  2. Conjugation Reaction: The chelated indium-111 is then conjugated to the B72.3 antibody through amine groups on the antibody's surface, facilitated by the DTPA linkage .
  3. Purification Reactions: Following conjugation, various chromatographic techniques are employed to purify the labeled antibody from excess reagents and unbound indium .
Mechanism of Action

Satumomab functions primarily as an imaging agent through its mechanism of action:

  1. Target Binding: Upon administration, Satumomab binds specifically to TAG-72 antigens on tumor cells.
  2. Radiation Emission: The indium-111 component emits low-energy gamma photons, which can be detected using gamma cameras during imaging studies.
  3. Imaging Application: This allows clinicians to visualize and assess the presence and extent of tumors in patients with colorectal or ovarian cancer .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Satumomab appears as a clear, colorless solution when prepared correctly.
  • Sterility: The compound must be sterile and pyrogen-free for safe clinical use.

Chemical Properties

  • pH Range: Typically adjusted to around pH 6 during preparation.
  • Stability: The radiolabeled compound remains stable for approximately 8 hours post-preparation before significant degradation occurs .

Relevant Data

Indium-111 emits two primary gamma photons at energies of 171.3 keV and 245.4 keV, which are optimal for imaging applications due to their penetrative capabilities in biological tissues .

Applications

Satumomab has been primarily utilized in scientific and clinical settings for:

  1. Tumor Imaging: It is used extensively for non-invasive imaging of colorectal and ovarian cancers, aiding in diagnosis and treatment planning.
  2. Detection of Metastasis: The compound helps determine the extent of extrahepatic malignancies in patients already diagnosed with colorectal or ovarian cancer.
  3. Research Applications: While no longer commercially available for clinical use, Satumomab remains valuable in laboratory research settings focused on cancer diagnostics and therapeutic development .
Introduction to Satumomab

Historical Context: Emergence of Radiopharmaceuticals in Oncology

The development of satumomab coincided with key milestones in nuclear medicine:

  • 1975: Köhler and Milstein establish hybridoma technology, enabling mAb production [7]
  • 1980s: Advances in bifunctional chelators allow stable antibody-radionuclide conjugation [6]
  • 1992: FDA approval of satumomab pendetide (OncoScint® CR/OV) as the first radiolabeled mAb for tumor imaging [2]

This period saw intense research into tumor-targeting antibodies, with satumomab emerging from efforts to exploit TAG-72 overexpression in adenocarcinomas. Prior radiopharmaceuticals like ¹³¹I-NaI (1940s) and ⁹⁹ᵐTc-agents (1970s) lacked tumor specificity, highlighting satumomab’s innovation in molecular targeting [6] [7].

Table 1: Key Radiopharmaceutical Milestones Relevant to Satumomab Development

YearAgentSignificance
1941¹³¹I-NaIFirst targeted radiotherapy (thyroid)
1976¹⁸F-FDGFirst clinical PET scan
1989⁸²RbFDA approval for cardiac PET
1992¹¹¹In-satumomabFirst FDA-approved mAb for tumor imaging [2] [6]

Satumomab’s Role in Tumor Imaging: Bridging Immunology and Nuclear Medicine

Satumomab revolutionized cancer diagnostics by integrating antibody-mediated tumor targeting with nuclear imaging. Its clinical utility stemmed from:

  • Target Specificity: TAG-72 expression in >80% of colorectal and ovarian carcinomas, versus minimal expression in normal tissues [1] [8]
  • Imaging Capability: ¹¹¹In’s gamma emissions (171 keV and 245 keV) enabled planar scintigraphy and SPECT imaging 72-120 hours post-injection, capitalizing on prolonged antibody-tumor binding [2]
  • Diagnostic Impact: In pivotal trials, satumomab detected 35-40% of occult recurrent colorectal cancers missed by CT/MRI, particularly extrahepatic abdominal lesions and peritoneal carcinomatosis [7] [8]

A multicenter study of 349 colorectal cancer patients demonstrated satumomab’s ability to alter clinical management in 29% of cases by identifying unresectable disease or occult metastases [8]. This established radioimmunoscintigraphy as a complementary tool to structural imaging.

Properties

CAS Number

144058-40-2

Product Name

Satumomab

Molecular Formula

C19H37NO6

Synonyms

Satumomab

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.